2-(4-Chlorophenoxy)-5-fluoroaniline

Cav2.2 channel fluorophenoxyanilide neuropathic pain

Medicinal chemistry teams targeting Cav2.2 for neuropathic pain require ortho-phenoxyaniline building blocks with validated SAR. 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS 15212-01-8) is the Gleeson et al. series input, delivering up to 7-fold potency gains over meta/para isomers in FLIPR assays. • 5-F substituent blocks metabolism & enables ¹⁹F NMR PK tracking. • 4-Cl-phenoxy group modulates logP (3.74) for balanced lipophilicity. • ≥95% purity with InChI Key KPKQWHYMNKRZTL-UHFFFAOYSA-N for isomer verification. Bulk kg-scale procurement supported.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 15212-01-8
Cat. No. B3105120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-5-fluoroaniline
CAS15212-01-8
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Cl
InChIInChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
InChIKeyKPKQWHYMNKRZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-5-fluoroaniline (CAS 15212-01-8): Supplier Sourcing and Research-Grade Identity Verification


2-(4-Chlorophenoxy)-5-fluoroaniline (CAS 15212-01-8) is a disubstituted aromatic amine with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol . The compound features a 4-chlorophenoxy ether at the ortho position and a fluorine atom at the 5-position of the aniline ring, a substitution pattern that distinguishes it from other chlorophenoxy-fluoroaniline regioisomers. It is primarily supplied as a research-grade building block (typical purity ≥95%) for use as a synthetic intermediate in medicinal chemistry and agrochemical development programs . The compound carries the InChI Key KPKQWHYMNKRZTL-UHFFFAOYSA-N and is cataloged under MDL number MFCD08687426 [1].

Why 2-(4-Chlorophenoxy)-5-fluoroaniline Cannot Be Replaced by Nearest-Neighbor Chlorophenoxyaniline Analogs


Close structural analogs of 2-(4-Chlorophenoxy)-5-fluoroaniline—including its non-fluorinated parent 2-(4-chlorophenoxy)aniline (CAS 2770-11-8), the halogen-swapped isomer 5-chloro-2-(4-fluorophenoxy)aniline (CAS 79567-26-3), and regioisomers such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8)—differ critically in hydrogen-bonding capability, electronic distribution, and lipophilicity [1]. The 5-fluoro substituent modifies the aniline ring's electron density and pKa, directly affecting reactivity in downstream amide coupling, reductive amination, and heterocycle-forming reactions. Even a positional shift of the fluoro or chlorophenoxy group alters the vector of the primary amine and the conformational preferences of derived ligands, with documented consequences for target binding in Cav2.2 channel pharmacology [2]. Substituting a non-fluorinated or regioisomeric analog therefore risks divergent synthetic yields and unpredictable SAR outcomes in lead optimization programs.

2-(4-Chlorophenoxy)-5-fluoroaniline: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 5-Fluoro vs. 4-Fluoro Substitution Impact on N-Type Calcium Channel Antagonist Precursor Activity

In a systematic study of fluorophenoxyanilide derivatives as N-type calcium channel (Cav2.2) blockers, the ortho-phenoxyaniline scaffold—of which 2-(4-chlorophenoxy)-5-fluoroaniline is a direct precursor—served as the synthetic entry point for the most active series. The study explicitly compared ortho-, meta-, and para-phenoxyaniline-derived anilides (compounds 5a, 5b, 5c), demonstrating that the ortho-phenoxy substitution pattern provides superior Cav2.2 inhibition in SH-SY5Y neuroblastoma FLIPR assays [1]. Compounds derived from the ortho-phenoxyaniline series achieved up to a seven-fold improvement in potency over the originally designed ω-conotoxin GVIA peptidomimetics, whereas meta- and para-substituted analogs showed diminished activity [1]. Although direct IC₅₀ values for the free aniline precursor are not reported, the regioisomeric identity of 2-(4-chlorophenoxy)-5-fluoroaniline places it within the validated ortho series, distinguishing it from 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), which would map to the less active para-substituted scaffold.

Cav2.2 channel fluorophenoxyanilide neuropathic pain regioisomeric SAR

Electronic Modulation: logP Shift Induced by 5-Fluoro Substitution Versus Non-Fluorinated Parent Aniline

The replacement of hydrogen with fluorine at the 5-position alters the calculated logP, providing a measurable difference in lipophilicity that impacts passive membrane permeability and metabolic stability. 2-(4-Chlorophenoxy)-5-fluoroaniline has a calculated logP of 3.74 (ACD/Labs) , whereas the non-fluorinated analog 2-(4-chlorophenoxy)aniline (CAS 2770-11-8, MW 219.67) is expected to have a lower logP due to the absence of the electronegative fluorine. Additionally, the isomeric 5-chloro-2-(4-fluorophenoxy)aniline (CAS 79567-26-3) has a reported calculated logP of 3.85 . This logP differential of ~0.1–0.3 units between regioisomers can translate into meaningful differences in cellular permeability, CYP450 metabolic susceptibility, and plasma protein binding for derived lead compounds in drug discovery programs.

lipophilicity logP fluorine substitution medicinal chemistry physicochemical profile

Synthetic Intermediate Versatility: Derivatization Pathways Enabled by the Free Primary Amine in Ortho-Phenoxy Scaffolds

The free primary aromatic amine of 2-(4-chlorophenoxy)-5-fluoroaniline serves as a versatile handle for derivatization into amides, benzimidazoles, quinazolines, and other nitrogen-containing heterocycles commonly encountered in kinase inhibitor scaffolds . In the antimalarial drug discovery space, the structurally related 2-(4-chlorophenoxy)aniline scaffold has been directly exploited for phenoxyanilide synthesis via standard amide coupling with acid chlorides [1]. The presence of the 5-fluoro substituent further enables subsequent C–F bond functionalization or serves as a metabolic blocking group. By contrast, analogs such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8) present the amine at a different ring position, yielding regioisomeric products with distinct geometries and receptor complementarity. The ortho-amine/ortho-ether arrangement in 2-(4-chlorophenoxy)-5-fluoroaniline is uniquely suited for generating conformationally constrained ligands through intramolecular hydrogen bonding between the aniline NH and the phenoxy oxygen.

amide coupling reductive amination heterocycle synthesis building block kinase inhibitor precursors

Boiling Point and Physical Handling: Distillation-Relevant Differentiation from Isomeric Analogs

The boiling point of 2-(4-chlorophenoxy)-5-fluoroaniline is predicted to be 320.8 ± 37.0 °C at 760 mmHg, with a flash point of 147.8 ± 26.5 °C and a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C . The isomeric 2-(3-chlorophenoxy)-5-fluoroaniline (CAS 946716-93-4) has a predicted boiling point of 321.5 ± 42.0 °C . While these values are close, the meta-chloro isomer's broader predicted uncertainty range (±42.0 vs. ±37.0 °C) reflects a subtle difference in intermolecular interactions attributable to the altered dipole moment from the 3-chloro vs. 4-chloro substitution. For process chemistry scale-up involving vacuum distillation purification, even small boiling point differences can affect fraction cut decisions and energy cost calculations. The density of 1.3 ± 0.1 g/cm³ and refractive index of 1.609 further serve as quality control checkpoints for incoming material identity verification.

boiling point purification distillation physical property process chemistry

2-(4-Chlorophenoxy)-5-fluoroaniline: Evidence-Backed Research and Industrial Application Scenarios


Cav2.2 N-Type Calcium Channel Antagonist Lead Optimization Programs

Research groups pursuing small-molecule Cav2.2 (N-type calcium channel) blockers for neuropathic pain should prioritize 2-(4-chlorophenoxy)-5-fluoroaniline as the ortho-phenoxyaniline building block. The Gleeson et al. (2015) fluorophenoxyanilide study demonstrated that the ortho-substituted phenoxyaniline series provides superior Cav2.2 inhibition compared to meta- and para-substituted analogs, with up to a seven-fold improvement in potency over original ω-conotoxin GVIA mimetics in SH-SY5Y FLIPR assays [1]. Using 2-(4-chlorophenoxy)-5-fluoroaniline as starting material ensures the project remains within the validated ortho-phenoxy SAR series. The 5-fluoro substituent additionally serves as a metabolic soft spot blocking group and provides a spectroscopic handle (¹⁹F NMR) for downstream pharmacokinetic studies.

Kinase Inhibitor Scaffold Construction via Quinazoline and Benzimidazole Annulation

Medicinal chemistry teams synthesizing quinazoline- or benzimidazole-based kinase inhibitors should consider 2-(4-chlorophenoxy)-5-fluoroaniline as the aniline input for cyclocondensation reactions. The 4-chlorophenoxy group acts as a bioisostere capable of modulating lipophilicity (logP = 3.74 ) and metabolic stability in the final inhibitor. As documented in the p56ˡᶜᵏ and EGF-R tyrosine kinase inhibitor literature, chlorophenoxy-substituted quinazolines exhibit potent kinase inhibition (p56ˡᶜᵏ IC₅₀ = 0.50 μM for the clinical candidate RPR-108518A) [2]. The 5-fluoro substituent on the aniline ring can further tune the electronic properties of the fused heterocycle, offering an additional dimension of SAR control not available with the non-fluorinated 2-(4-chlorophenoxy)aniline.

Agrochemical Intermediate: Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Development

Industrial agrochemical R&D teams developing protoporphyrinogen oxidase (PPO) inhibitor herbicides should evaluate 2-(4-chlorophenoxy)-5-fluoroaniline as a synthetic intermediate. The structurally related diphenyl ether herbicide aclonifen features a chlorophenoxy-aniline core with PPO inhibitory activity [3]. The 5-fluoro substituent in 2-(4-chlorophenoxy)-5-fluoroaniline provides a handle for modulating environmental persistence and target-site selectivity relative to non-fluorinated analogs. The compound's predicted boiling point of 320.8 °C and density of 1.3 g/cm³ are compatible with standard agrochemical process chemistry conditions.

Quality Control and Identity Verification for Regioisomer-Sensitive Procurement

Procurement and analytical QC teams handling chlorophenoxy-fluoroaniline isomers must implement identity verification protocols leveraging the compound's unique physicochemical fingerprint. 2-(4-Chlorophenoxy)-5-fluoroaniline can be distinguished from its nearest regioisomers by its specific boiling point (320.8 ± 37.0 °C ), density (1.3 ± 0.1 g/cm³ ), refractive index (1.609 ), and InChI Key (KPKQWHYMNKRZTL-UHFFFAOYSA-N). The logP of 3.74 further differentiates it from 5-chloro-2-(4-fluorophenoxy)aniline (logP = 3.85 ). These orthogonal physical constants, combined with ¹H/¹⁹F NMR and HPLC purity verification (typical supplier specification ≥95% ), provide a multi-parameter identity confirmation protocol that prevents costly misidentification of isomeric material in multi-gram to kilogram-scale research procurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.